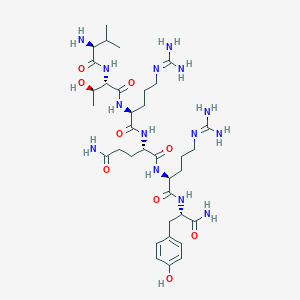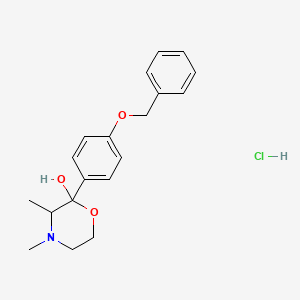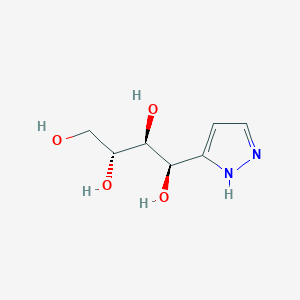
1,2,3,4-Butanetetrol, 1-(1H-pyrazol-3-yl)-, (1R,2S,3R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Butanetetrol, 1-(1H-pyrazol-3-yl)-, (1R,2S,3R)- is a chemical compound with the molecular formula C7H12N2O4 It is characterized by the presence of a butanetetrol backbone and a pyrazolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Butanetetrol, 1-(1H-pyrazol-3-yl)-, (1R,2S,3R)- typically involves the reaction of a butanetetrol derivative with a pyrazole derivative under specific conditions. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a Lewis acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can improve the yield and purity of the compound while reducing the reaction time and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Butanetetrol, 1-(1H-pyrazol-3-yl)-, (1R,2S,3R)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyrazolyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) and catalysts such as palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
1,2,3,4-Butanetetrol, 1-(1H-pyrazol-3-yl)-, (1R,2S,3R)- has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Butanetetrol, 1-(1H-pyrazol-3-yl)-, (1R,2S,3R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolyl group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **1,2,3,4-Butanetetrol, 1-(1H-pyrazol-3-yl)-, (1R,2S,3S)-
- **1,2,3,4-Butanetetrol, 1-(1H-pyrazol-3-yl)-, (1S,2R,3R)-
- **1,2,3,4-Butanetetrol, 1-(1H-pyrazol-3-yl)-, (1S,2S,3S)-
Uniqueness
The uniqueness of 1,2,3,4-Butanetetrol, 1-(1H-pyrazol-3-yl)-, (1R,2S,3R)- lies in its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can result in different biological activities and properties compared to its isomers.
Propriétés
Numéro CAS |
652972-34-4 |
|---|---|
Formule moléculaire |
C7H12N2O4 |
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
(1R,2S,3R)-1-(1H-pyrazol-5-yl)butane-1,2,3,4-tetrol |
InChI |
InChI=1S/C7H12N2O4/c10-3-5(11)7(13)6(12)4-1-2-8-9-4/h1-2,5-7,10-13H,3H2,(H,8,9)/t5-,6-,7-/m1/s1 |
Clé InChI |
KIRHIZREBQKCAJ-FSDSQADBSA-N |
SMILES isomérique |
C1=C(NN=C1)[C@H]([C@@H]([C@@H](CO)O)O)O |
SMILES canonique |
C1=C(NN=C1)C(C(C(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanone, 2-naphthalenyl(1-phenylnaphtho[2,1-b]furan-2-yl)-](/img/structure/B12542112.png)
![3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)piperidin-2-one](/img/structure/B12542117.png)
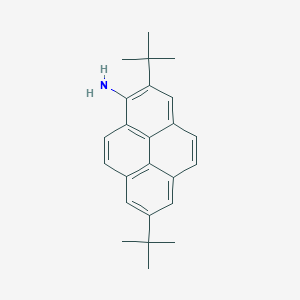
![Ethanethioamide, N-[2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl]-](/img/structure/B12542125.png)
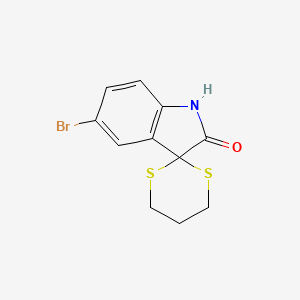
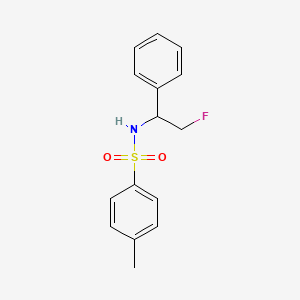
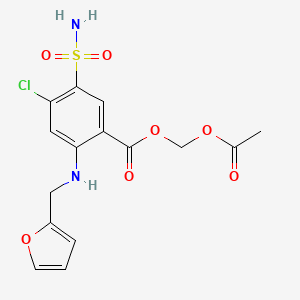


![[4-(Chloromethyl)phenyl]sulfuramidous acid](/img/structure/B12542167.png)
![Methanamine, N-[(4-chlorophenyl)methylene]-1-cyclohexylidene-](/img/structure/B12542178.png)

